Dimethyl[2-(piperidin-2-yl)propyl]amine

Pharmaceutical Intermediate Quality Control Procurement

Dimethyl[2-(piperidin-2-yl)propyl]amine (CAS: 2000827-52-9) is a substituted piperidine derivative characterized by a tertiary amine moiety and a chiral propyl linker. With a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol, it exists as a liquid at ambient temperature and is supplied by multiple vendors with a typical minimum purity specification of 95%.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 2000827-52-9
Cat. No. B2642410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[2-(piperidin-2-yl)propyl]amine
CAS2000827-52-9
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCC(CN(C)C)C1CCCCN1
InChIInChI=1S/C10H22N2/c1-9(8-12(2)3)10-6-4-5-7-11-10/h9-11H,4-8H2,1-3H3
InChIKeyDHRZJGBMEWLHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl[2-(piperidin-2-yl)propyl]amine (CAS 2000827-52-9) Procurement & Chemical Profile


Dimethyl[2-(piperidin-2-yl)propyl]amine (CAS: 2000827-52-9) is a substituted piperidine derivative characterized by a tertiary amine moiety and a chiral propyl linker . With a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol, it exists as a liquid at ambient temperature and is supplied by multiple vendors with a typical minimum purity specification of 95% . Its structure comprises a piperidine ring with a 2-(dimethylamino)propyl substitution pattern, placing it within a class of compounds frequently explored as intermediates for pharmaceutical synthesis and as ligands for receptor studies .

Why Unqualified Piperidine Amine Substitution Compromises Dimethyl[2-(piperidin-2-yl)propyl]amine Procurement Outcomes


The piperidine amine scaffold is a privileged structure in medicinal chemistry, yet subtle variations in N-substitution profoundly alter physicochemical properties, biological target engagement, and synthetic utility [1]. The dimethylamino moiety in this compound confers distinct basicity (pKa ~9-10, predicted) and steric bulk compared to mono-methyl or unsubstituted analogs, directly impacting its behavior in receptor binding assays and its compatibility with downstream synthetic transformations . Therefore, direct substitution with generically described “piperidine amines” or even close N-alkyl analogs without verifying the specific 2-(dimethylamino)propyl substitution pattern introduces significant risk of altered reaction kinetics, failed crystallizations, or irreproducible biological activity [2]. The following quantitative evidence guide delineates precisely where the dimethyl substitution yields measurable differentiation.

Quantitative Differentiation Evidence for Dimethyl[2-(piperidin-2-yl)propyl]amine (CAS 2000827-52-9)


Comparative Purity and Physical Form Specification Against Mono-Methyl Analog

The target compound is offered as a liquid with a minimum purity specification of 95% . In contrast, the closely related mono-methyl analog Methyl[2-(piperidin-2-yl)propyl]amine (CAS 26832-38-2) is more commonly supplied as a solid with a reported minimum purity of 97% [1]. This difference in physical form (liquid vs. solid) and purity specification (95% vs. 97%) is critical for formulation and handling protocols, as the liquid state may offer advantages in continuous flow synthesis while the solid state is preferred for precise weighing.

Pharmaceutical Intermediate Quality Control Procurement

Enhanced Steric Bulk and Predicted Lipophilicity Relative to Mono-Methyl Analog

Computational predictions indicate that the dimethyl substitution in the target compound results in a higher predicted LogP (cLogP) and increased steric bulk compared to the mono-methyl analog [1]. Specifically, the dimethyl analog exhibits a cLogP of ~1.5-2.0, while the mono-methyl analog (CAS 26832-38-2) has a cLogP of ~1.0-1.5 . This enhanced lipophilicity can improve membrane permeability and blood-brain barrier penetration in drug discovery contexts, while the increased steric bulk may confer selectivity advantages in receptor binding assays.

Medicinal Chemistry SAR Studies Drug Design

Potential for Stereochemical Differentiation in Biological Activity

The target compound possesses a stereogenic center at the carbon linking the piperidine ring to the propylamine chain . While no quantitative enantiomer-specific activity data is currently available for this exact compound, the broader class of piperidin-2-yl amines is known to exhibit enantioselective biological activity [1]. For instance, (S)-enantiomers of related piperidin-2-yl methanols demonstrate distinct binding profiles compared to their (R)-counterparts . This inherent chirality offers a potential advantage over achiral analogs, as individual enantiomers may display improved potency or reduced off-target effects.

Chiral Synthesis Receptor Binding Enantioselectivity

Optimal Deployment Scenarios for Dimethyl[2-(piperidin-2-yl)propyl]amine in Research & Development


Synthesis of Hsp70 Inhibitor Lead Compounds

Based on patent disclosures [1], N,N′-substituted piperidinamine compounds are active as Hsp70 inhibitors. The dimethylamino group of the target compound provides a key pharmacophoric element that can be further elaborated. Its liquid physical form facilitates use in high-throughput parallel synthesis workflows aimed at generating focused libraries of Hsp70 inhibitors for oncology and neurodegenerative disease research [1].

Design of Sigma-2 Receptor Ligands

The piperidin-2-yl propylamine scaffold is a known motif in sigma receptor ligands [2]. The dimethyl substitution of the target compound mimics the N-alkylation pattern found in several high-affinity sigma-2 ligands [3]. Its predicted enhanced lipophilicity (cLogP ~1.5-2.0) aligns with the property space of CNS-penetrant sigma ligands, making it a viable starting point for synthesizing novel probes for sigma-2 receptor imaging or targeted therapy [2][3].

Preparation of Chiral Building Blocks for Asymmetric Catalysis

The compound's inherent chirality makes it a candidate for resolution into its enantiomers, which can then serve as chiral auxiliaries or ligands in asymmetric synthesis . Its tertiary amine functionality allows for quaternization to generate chiral phase-transfer catalysts, a class of catalysts widely used in the enantioselective synthesis of pharmaceuticals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl[2-(piperidin-2-yl)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.